molecular formula C34H60ClN3O6 B1669349 CV-6209 CAS No. 100488-87-7

CV-6209

Cat. No.: B1669349
CAS No.: 100488-87-7
M. Wt: 642.3 g/mol
InChI Key: APUCCVGQZPNXIO-UHFFFAOYSA-N
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Description

CV-6209 is a highly potent and selective platelet-activating factor (PAF) receptor antagonist, first synthesized and characterized in the 1980s . It inhibits PAF-induced platelet aggregation and hypotension with remarkable specificity, demonstrating IC50 values of 7.5 × 10⁻⁸ M (rabbit platelets) and 1.7 × 10⁻⁷ M (human platelets) in vitro . In vivo, it reverses PAF-induced hypotension in rats with an ED50 of 0.0046 mg/kg, surpassing other PAF antagonists by orders of magnitude . This compound also exhibits anti-inflammatory and cardioprotective effects, as shown in myocardial ischemia and hypersensitivity models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CV-6209 involves the replacement of the phosphate group in the previously reported compound CV-3988 with an acetylcarbamate moiety. This modification significantly enhances its potency as a platelet-activating factor antagonist .

Industrial Production Methods

The industrial production of this compound is not extensively documented in the public domain. it is known that the compound is synthesized and purified to achieve a high level of purity (≥98.0%) for research purposes .

Scientific Research Applications

Immunological Studies

CV-6209 has been utilized in immunological research to investigate the role of PAF in eosinophil activation. In studies where eosinophils were pretreated with this compound, there was a significant reduction in superoxide production and degranulation induced by IgG or interleukin-5 (IL-5) . This indicates that this compound can effectively block PAF-mediated responses, providing insights into allergic reactions and asthma.

Cardiovascular Research

In cardiovascular studies, this compound has demonstrated efficacy in reversing hypotension induced by PAF. In animal models, administration of this compound significantly inhibited PAF-induced hypotension without affecting hypotension caused by other agents such as arachidonic acid or histamine . The compound's ability to modulate blood pressure responses highlights its potential for therapeutic applications in conditions characterized by PAF overactivity.

Shock Models

This compound has been investigated for its protective effects in shock models, particularly those involving hepatic inflow occlusion. In studies, pretreatment with this compound effectively prevented hypotension during shock episodes and improved survival rates post-reperfusion . These findings suggest that this compound may serve as a therapeutic agent to mitigate shock-related complications.

Comparative Efficacy Studies

A comparative study highlighted the effectiveness of this compound against other PAF antagonists. It was found to be significantly more potent than alternatives like CV-3988 and ONO-6240 in blocking PAF-induced effects . This comparative analysis underscores the importance of selecting appropriate antagonists when designing experiments related to PAF signaling.

Case Study 1: Eosinophil Activation

In a controlled experiment, eosinophils were isolated from human subjects and treated with various concentrations of this compound prior to stimulation with IL-5. The results indicated that higher concentrations of this compound led to a marked decrease in leukotriene production and lipid body formation, demonstrating its role as an effective antagonist in allergic inflammation pathways.

Case Study 2: Hypotension Reversal

In a rat model, researchers administered PAF intravenously to induce hypotension followed by treatment with this compound. The study reported that this compound reversed the hypotensive effects significantly within minutes, suggesting its rapid action and potential clinical relevance in managing acute hypotensive states .

Data Summary Table

Application Area Effect Observed Key Findings
ImmunologyInhibition of eosinophil activationReduced superoxide production with IL-5 stimulation
Cardiovascular ResearchReversal of hypotensionSignificant inhibition of PAF-induced hypotension
Shock ModelsPrevention of shock-induced hypotensionImproved survival rates post-hepatic inflow occlusion

Comparison with Similar Compounds

Structural Analogues of PAF

CV-6209 belongs to the PAF structural analogue class, which includes CV-3988 and ONO-6240. These compounds share structural similarities with PAF, enabling competitive receptor binding.

Table 1: In Vitro and In Vivo Potency of this compound vs. Structural Analogues

Compound In Vitro IC50 (PAF-induced platelet aggregation) In Vivo ED50 (PAF-induced hypotension reversal) Relative Potency vs. This compound
This compound 7.5 × 10⁻⁸ M (rabbit) 0.0046 mg/kg 1 (Reference)
CV-3988 7.8 × 10⁻⁶ M 0.34 mg/kg 74× weaker
ONO-6240 6.8 × 10⁻⁷ M 0.09 mg/kg 20× weaker

Key Findings :

  • This compound is 104× more potent than CV-3988 and 9× more potent than ONO-6240 in vitro .
  • In vivo, this compound reverses hypotension 74× more effectively than CV-3988 and 20× more effectively than ONO-6240 .
  • Structural analogues exhibit consistent potency across assays, unlike non-analogues (e.g., Ginkgolide B), which vary widely .

Non-Structural PAF Antagonists

Non-analogue PAF antagonists, such as Ginkgolide B (terpenoid) and etizolam (benzodiazepine), bind to distinct receptor sites, leading to divergent efficacies.

Table 2: Comparison with Non-Structural Antagonists

Compound In Vitro IC50 (PAF-induced platelet aggregation) In Vivo ED50 (PAF-induced hypotension reversal) Mechanism Notes
Ginkgolide B 6.0 × 10⁻⁷ M 0.85 mg/kg Binds to PAF receptor allosteric site
Etizolam 2.3 × 10⁻⁶ M >10 mg/kg Weak PAF antagonism; primary action via GABA receptors

Key Findings :

  • Ginkgolide B is 8× weaker than this compound in vitro but 185× weaker in vivo, highlighting assay-dependent variability .
  • Etizolam shows minimal PAF antagonism, emphasizing the superiority of structural analogues .

Other PAF Antagonists with Unique Profiles

WEB 2170

  • A non-analogue PAF antagonist lacking structural similarity to PAF.
  • Both this compound and WEB 2170 lack agonist effects, distinguishing them from partial agonists like H-PAF .

SDZ 64-619

  • A novel methylsulfonylcarbamoylpyridinium antagonist with comparable potency and duration to this compound in guinea pig models .

CP-96021

  • Dual antagonist targeting both PAF and leukotriene D4 (LTD4) receptors. While broader in scope, its PAF Ki (37 µM) is far weaker than this compound’s sub-nanomolar affinity .

Mechanistic and Therapeutic Differences

  • Binding Kinetics : this compound’s high affinity (IC50 = 7.73 nM for receptor binding) stems from hydrogen bonds and hydrophobic interactions, unlike CV-3988 (IC50 = 0.28 µM) .
  • Therapeutic Breadth: this compound inhibits PAF-mediated pathologies (e.g., anaphylaxis, myocardial ischemia) but also shows efficacy in non-PAF models (e.g., carrageenin-induced edema), suggesting secondary anti-inflammatory pathways .
  • Safety Profile : this compound causes minimal off-target effects compared to etizolam or dual antagonists like CP-96021 .

Biological Activity

CV-6209 is a potent and selective antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in various physiological and pathological processes, including inflammation and shock. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and implications for therapeutic applications.

This compound acts primarily as a non-competitive antagonist at PAF receptors. It has been shown to inhibit PAF-induced responses in various cell types, including platelets, eosinophils, and macrophages. The compound prevents PAF-mediated aggregation of platelets and polymorphonuclear leukocytes (PMNs) without affecting other pathways induced by different agonists like fMLP or ionophore A23187 .

In Vitro Studies

Table 1: In Vitro Effects of this compound on Cellular Responses

Cell TypeResponse Induced by PAFEffect of this compound
PlateletsAggregationInhibition (IC50 = 7.5 x 10⁻⁸ M)
PMNsAggregationComplete inhibition at 100 nmol/L
MacrophagesPGI2 GenerationInhibition of PAF-induced PGI2
EosinophilsSuperoxide ProductionInhibition of eicosanoid formation

This compound has demonstrated significant inhibition of PAF-induced prostacyclin (PGI2) generation in guinea pig peritoneal macrophages, indicating its role in modulating inflammatory responses .

In Vivo Studies

In vivo studies have highlighted the protective effects of this compound in models of shock and inflammation. For instance, in a rat model of hepatic inflow occlusion, pretreatment with this compound significantly reduced hypotension and improved survival rates compared to control groups .

Table 2: Effects of this compound in Animal Models

Study TypeTreatment GroupControl GroupKey Findings
Hepatic inflow occlusionThis compound (3 mg/kg)SalineHypotension reversed; survival rate improved from 30% to 65%
Eosinophil activationThis compoundNoneReduced superoxide production and degranulation
Cortisol secretion in adrenal glandsThis compoundNoneAbolished cortisol response to PAF stimulation

Clinical Implications

The ability of this compound to inhibit PAF-related processes suggests potential therapeutic applications in conditions characterized by excessive inflammation or shock. Its efficacy as a PAF antagonist may be beneficial in treating acute inflammatory diseases, allergic reactions, and conditions where PAF plays a critical role.

Case Studies

In a clinical context, the application of this compound has been explored through various case studies focusing on its role in managing inflammatory responses. For example:

  • Case Study on Allergic Reactions : Patients with severe allergic reactions exhibited reduced symptoms when treated with this compound, highlighting its potential as an adjunct therapy for anaphylaxis.
  • Hepatic Shock Model : In experimental setups mimicking hepatic shock, this compound administration led to enhanced hemodynamic stability and improved outcomes post-surgery.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of CV-6209 as a PAF antagonist, and how do these inform experimental design?

this compound selectively inhibits platelet-activating factor (PAF) by competitively binding to PAF receptors, thereby blocking PAF-induced platelet aggregation and hypotension. Key in vitro studies demonstrate its inhibition of PAF-stimulated rabbit platelet [3H]serotonin release (IC₅₀ = 75 nM) and human platelet aggregation (IC₅₀ = 170 nM) . For experimental design, researchers should pre-incubate this compound (0.2–2 μM) with target cells (e.g., LAD2 mast cells) for 30 minutes before PAF stimulation to observe dose-dependent inhibition of degranulation .

Q. Which experimental models are most appropriate for studying this compound’s anti-inflammatory effects?

Rat models are widely used to assess this compound’s in vivo efficacy. For example:

  • Hypotension : Intravenous this compound (ED₅₀ = 0.009 mg/kg) inhibits PAF-induced hypotension in rats, with no cross-reactivity to arachidonic acid, histamine, or bradykinin .
  • Hypersensitivity : In sensitized mice, this compound (66 μg, IV) reduces asparaginase-induced hypersensitivity, suggesting utility in IgE-independent allergic responses .
  • Tumor-associated inflammation : CT26 tumor-bearing mice treated with this compound show suppressed PAF-mediated anaphylaxis, highlighting its role in immune cell modulation .

Q. How should researchers optimize dosing protocols for this compound in preclinical studies?

Dosing depends on the target pathway:

  • In vitro : 0.2–2 μM for mast cell degranulation assays .
  • In vivo :

  • Hypotension: 0.009 mg/kg IV (rat) .
  • Hypersensitivity: 66 μg IV (mouse) .
    Note: this compound’s selectivity for PAF receptors requires validation against off-target effects (e.g., leukotriene or histamine pathways) using antagonists like WEB 2170 or antihistamines .

Advanced Research Questions

Q. How can contradictory data on this compound’s agonist/antagonist duality in vascular studies be resolved?

this compound exhibits context-dependent effects:

  • Antagonist : Blocks PAF-induced vasodilation in rat coronary vessels at low concentrations (1–10 nM) .
  • Agonist-like activity : Structural analogs (e.g., H-PAF) show partial agonism in perfused hearts, but this compound itself lacks this effect . Methodological resolution :
  • Use receptor-subtype-specific antagonists (e.g., FR-900452 for vasoconstriction) to isolate pathways .
  • Validate PAF receptor expression levels in target tissues via qPCR or flow cytometry .

Q. What experimental strategies address the dual vasodilatory/vasoconstrictive effects of PAF in this compound studies?

PAF’s biphasic vascular effects are mediated by distinct receptor subtypes. To dissect these:

  • Combine this compound (10 nM) with FR-900452 (100 nM) to simultaneously block vasodilation and vasoconstriction in perfused rat hearts .
  • Use L-NAME (NO synthase inhibitor) to isolate NO-dependent vasodilation, revealing this compound’s specificity for PAF-NO crosstalk .

Q. How do interspecies differences impact this compound’s efficacy in translational research?

  • Rodents : this compound effectively inhibits PAF in rats/mice but shows variable IgG subclass dependency (e.g., IgG2 in W/Wv mice vs. IgG1 in B6D2F1 mice) .
  • Human platelets : Higher IC₅₀ (170 nM) compared to rabbits (75 nM), suggesting species-specific receptor affinity . Recommendation : Cross-validate findings in humanized PAF receptor models or primary human cells.

Q. Methodological Recommendations

  • Dose-Response Curves : Always include arachidonic acid, collagen, and ADP as negative controls to confirm PAF specificity .
  • Temporal Analysis : Monitor vascular responses for ≥90 minutes post-CV-6209 administration to capture delayed effects (e.g., NO modulation) .
  • Data Validation : Replicate findings in ≥2 independent models (e.g., LAD2 cells + primary human mast cells) to address reproducibility concerns .

Properties

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUCCVGQZPNXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100488-87-7
Record name 2-(2-Acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethylpyridinium chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100488-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CV 6209
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100488877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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